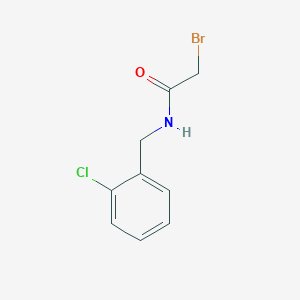

2-Bromo-N-(2-chlorobenzyl)acetamide

Overview

Description

“2-Bromo-N-(2-chlorobenzyl)acetamide” is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 . It belongs to the class of organic compounds known as benzylamines.

Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(2-chlorobenzyl)acetamide” consists of a benzyl group attached to an acetamide group via a nitrogen atom. The benzyl group is substituted with a chlorine atom, and the acetamide group is substituted with a bromine atom .Scientific Research Applications

Utility in Heterocyclic Synthesis

2-Bromo-N-(2-chlorobenzyl)acetamide, due to its structural features, could be inferred to serve as an important intermediate in the synthesis of novel heterocyclic systems. A review highlighted the chemical reactivity of a structurally similar compound, 2-cyano-N-(2-hydroxyethyl)acetamide, emphasizing its importance as an intermediate in synthesizing various heterocyclic systems, which are synthetically useful and novel (Gouda et al., 2015).

Role in Synthetic Organic Chemistry

The compound's relevance extends to synthetic organic chemistry, particularly concerning the N-Ar (nitrogen-aryl) axis. Research underscores the development of chemoselective N-acylation reagents, exploring structural-reactivity relationships and chemoselectivity in comparison to existing N-acylation reagents. Such studies highlight the compound's potential role in the synthesis and stabilization of chiral axes and ligands, crucial for asymmetric catalysis (Kondo & Murakami, 2001).

Implications in Environmental and Health Assessments

While direct studies specifically on 2-Bromo-N-(2-chlorobenzyl)acetamide might be limited, examining the broader implications of structurally related compounds in environmental and health contexts can be insightful. Analyses of similar compounds, like acetaminophen, reveal complex degradation behaviors, biotoxicity, and transformation pathways in various environmental compartments, underscoring the need for comprehensive monitoring and advanced treatment technologies to mitigate potential risks (Vo et al., 2019).

Contribution to Photochemical Processes in Aquatic Systems

The broader family of compounds to which 2-Bromo-N-(2-chlorobenzyl)acetamide belongs, specifically those involving halogenated components, has implications for photochemical reactions in aquatic systems. Research indicates that halogen radicals, which may be derived from such compounds, significantly impact the transformation of contaminants and substrates in environmental aquatic systems, emphasizing the complex interplay between these compounds and environmental photochemistry (Zhang & Parker, 2018).

Mechanism of Action

The mechanism of action of “2-Bromo-N-(2-chlorobenzyl)acetamide” is not clear from the available information. It’s worth noting that the mechanism of action for a chemical compound often depends on its specific use, such as whether it’s used as a reagent in a chemical reaction, a drug, or a biochemical for proteomics research .

properties

IUPAC Name |

2-bromo-N-[(2-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQPXSIDLBYMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)

![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)

![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)